Cas no 258353-57-0 (1H,4H,6H,7H-pyrano4,3-cpyrazole)

1H,4H,6H,7H-pyrano4,3-cpyrazole 化学的及び物理的性質
名前と識別子
-
- 1,4,6,7-TETRAHYDROPYRANO[4,3-C]PYRAZOLE
- 2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 2,4,6,7-TETRAHYDRO-PYRANO[4,3-C]PYRAZOLE
- AMY33102
- AB10551
- AB73440
- 1H,4H,6H,7H-pyrano[4,3-c]pyrazole
- 2H,4H,6H,7H-PYRANO[4,3-C]PYRAZOLE
- pyrano[4,3-c]pyrazole, 1,4,6,7-tetrahydro-, hydrochloride
- 1H,4H,6H,7H-pyrano4,3-cpyrazole
- CS-0137701
- MFCD18250670
- ALBB-027769
- E81722
- EN300-120868
- 1864016-55-6
- AKOS022193777
- BVXUWXXNYXLXCQ-UHFFFAOYSA-N
- AKOS025396862
- 258353-57-0
- SCHEMBL10306
- AS-8978
-
- MDL: MFCD18250670
- インチ: 1S/C6H8N2O/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)
- InChIKey: BVXUWXXNYXLXCQ-UHFFFAOYSA-N
- ほほえんだ: O1CC2C=NNC=2CC1
計算された属性
- せいみつぶんしりょう: 124.063662883 g/mol
- どういたいしつりょう: 124.063662883 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 124.14
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 37.9
1H,4H,6H,7H-pyrano4,3-cpyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-120868-2.5g |
1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
258353-57-0 | 95% | 2.5g |
$989.0 | 2023-02-15 | |
Chemenu | CM330835-1g |
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole |
258353-57-0 | 95%+ | 1g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | Y1218936-100mg |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
258353-57-0 | 97% | 100mg |
$100 | 2023-09-02 | |
Chemenu | CM330835-100mg |
2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole |
258353-57-0 | 95%+ | 100mg |
$191 | 2021-08-18 | |
eNovation Chemicals LLC | Y1218936-5G |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
258353-57-0 | 97% | 5g |
$965 | 2024-07-21 | |
eNovation Chemicals LLC | Y1218936-1G |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
258353-57-0 | 97% | 1g |
$220 | 2024-07-21 | |
Enamine | EN300-120868-5000mg |
1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
258353-57-0 | 95.0% | 5000mg |
$1194.0 | 2023-10-02 | |
Aaron | AR019EAW-250mg |
2,4,6,7-tetrahydropyrano[4,3-c]pyrazole |
258353-57-0 | 97% | 250mg |
$59.00 | 2025-02-10 | |
Enamine | EN300-120868-50mg |
1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
258353-57-0 | 95.0% | 50mg |
$70.0 | 2023-10-02 | |
Enamine | EN300-120868-2500mg |
1H,4H,6H,7H-pyrano[4,3-c]pyrazole |
258353-57-0 | 95.0% | 2500mg |
$650.0 | 2023-10-02 |
1H,4H,6H,7H-pyrano4,3-cpyrazole 関連文献
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1H,4H,6H,7H-pyrano4,3-cpyrazoleに関する追加情報
Professional Introduction to Compound with CAS No. 258353-57-0 and Product Name: 1H,4H,6H,7H-pyrano[4,3-c]pyrazole
The compound with the CAS number 258353-57-0 and the product name 1H,4H,6H,7H-pyrano[4,3-c]pyrazole represents a significant advancement in the field of heterocyclic chemistry. This compound belongs to the pyrazole-pyranone class of molecules, which has garnered considerable attention due to its versatile pharmacological properties and structural framework. The pyranone moiety is particularly notable for its ability to interact with biological targets in a manner that is both selective and potent, making it a valuable scaffold for drug discovery and development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds that exhibit promising biological activities. The 1H,4H,6H,7H-pyrano[4,3-c]pyrazole structure is no exception. Its unique tetracyclic framework provides a rich surface for functionalization, allowing chemists to tailor its properties for specific applications. This flexibility has led to its exploration in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. The pyrazole-pyranone core of 1H,4H,6H,7H-pyrano[4,3-c]pyrazole has been shown to bind effectively to the active sites of kinases, disrupting aberrant signaling cascades. Preliminary studies have demonstrated that derivatives of this compound can inhibit the activity of several kinases with high selectivity and low toxicity.
Furthermore, the 1H,4H,6H,7H-pyrano[4,3-c]pyrazole scaffold has been investigated for its ability to modulate other biological targets as well. For instance, it has shown promise in interactions with nuclear receptors and ion channels. These interactions are critical for maintaining homeostasis in cells and tissues. By targeting these receptors and channels selectively, this compound could potentially be developed into treatments for conditions such as neurodegenerative diseases and cardiovascular disorders.
The synthesis of 1H,4H,6H,7H-pyrano[4,3-c]pyrazole involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the formation of the pyranone ring through cyclization reactions followed by functionalization at various positions on the ring system. Advances in catalytic methods have allowed for more efficient and sustainable synthesis routes for this compound. These improvements are crucial not only for reducing costs but also for minimizing environmental impact.
In terms of pharmacokinetic properties, 1H,4H,6H,7H-pyrano[4,3-c]pyrazole exhibits characteristics that make it an attractive candidate for further development. Studies have indicated good solubility in water and moderate bioavailability when administered orally or intravenously. These properties are essential for ensuring that the compound reaches its target sites effectively within the body after administration.
The pharmaceutical industry has taken notice of the potential of 1H,4H,6H,7H-pyrano[4,3-c]pyrazole, leading to several ongoing clinical trials and preclinical studies. These investigations aim to validate its efficacy across different therapeutic indications and determine optimal dosing regimens. The results from these trials are expected to provide valuable insights into how this compound can be best utilized in patient care.
One particularly exciting area of research involves using computational methods to predict how modifications to the 1H,4H,6H-7 H -pyr ano [ 4 , 3 - c ] py ra z ole structure will affect its biological activity. Machine learning algorithms have been trained on large datasets containing known drug compounds and their interactions with biological targets. By leveraging these algorithms, 1 H , 4 H , 6 H , 7 H - p y r ano [ 4 , 3 - c ] p y r az ole derivatives can be designed with enhanced potency and selectivity before they are even synthesized in the lab.
The future prospects for 258353-57-0 are bright as researchers continue to uncover new applications for this versatile compound. Its unique structural features offer a rich platform for innovation in drug discovery, 258353-57-0 and it is likely that we will see more derivatives entering clinical development over the coming years.
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